Arcaine sulfate

Übersicht

Beschreibung

Arcaine sulfate (C₆H₁₆N₆·H₂SO₄) is a synthetic polyamine compound that acts as a selective antagonist of the polyamine-binding site on the N-methyl-D-aspartate (NMDA) receptor . It competitively inhibits NMDA receptor activity by binding to the receptor's polyamine recognition site in a concentration- and voltage-dependent manner, with an IC₅₀ value of 61 µM . Its action is rapid (onset <100 ms) and occurs exclusively when the receptor is in the open state .

It also inhibits nitric oxide synthase (NOS), linking its mechanism to nitric oxide signaling pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Arcain-Sulfat wird durch organische Synthesemethoden hergestellt. Der primäre Syntheseweg beinhaltet die Reaktion von 1,4-Diaminobutan mit Cyanamid unter Bildung von 1,4-Diguanidinobutan, das dann in seine Sulfatsalzform umgewandelt wird . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Arcain-Sulfat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

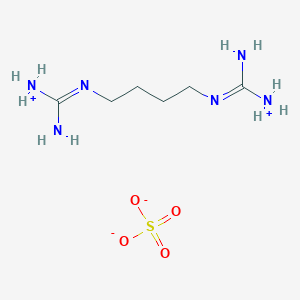

Arcaine sulfate consists of two guanidine groups linked by a butylene chain, with a sulfate counterion. The guanidine moieties (pKa ~12–13) act as strong bases, while the sulfate ion (pKa ~1–2 for HSO₄⁻) contributes acidity in aqueous environments . This dual nature enables participation in acid-base and ion-exchange reactions.

Precipitation Reactions

The sulfate anion reacts with divalent cations (e.g., Ba²⁺, Ca²⁺, Pb²⁺) to form insoluble sulfates:

This is consistent with general sulfate salt behavior .

Acid-Base Reactions

Guanidine groups protonate in acidic conditions, forming water-soluble cations:

In alkaline environments, deprotonation may occur, though limited by the high basicity of guanidine .

Redox Activity

While direct data on this compound’s redox reactions are sparse, manganese-catalyzed sulfate oxidation pathways (observed in atmospheric studies ) suggest potential reactivity in the presence of transition metals or peroxides. For example:

This mechanism remains speculative for this compound without experimental confirmation.

Spectroscopic Characterization

Mass spectrometry (MS) data from PubChem reveals fragmentation patterns under ionization:

-

Primary peak : m/z 214.9996 (likely corresponding to ⁺).

-

Secondary peaks : m/z 233.0080 (sulfate-associated adducts) and m/z 154.9894 (guanidine fragmentation).

Reaction Kinetics and Environmental Factors

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₆H₁₈N₆O₄S

- Molecular Weight : 270.31 g/mol

- CAS Number : 14923-17-2

Research Applications

Arcaine sulfate's unique properties make it valuable in several research areas:

- Neuropharmacology :

- Vascular Biology :

- Cellular Studies :

Comparative Analysis with Other Compounds

This compound is often compared with other compounds exhibiting similar biological activities. Below is a comparison table highlighting key characteristics:

| Compound Name | Chemical Structure | Key Activity |

|---|---|---|

| Arcaine | C₆H₁₆N₆ | Non-sulfated analog of this compound |

| Spermine | C₄H₁₁N₃ | Polyamine modulator of NMDA receptors |

| MK801 | N/A | NMDA receptor antagonist |

Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal damage in hippocampal neurons subjected to glutamate-induced toxicity. The results indicated that concentrations of 100 μM effectively prevented cell death, showcasing its potential as a neuroprotective agent .

Study 2: Effects on Kindling Models

Research involving amygdala kindling models highlighted this compound's ability to alter seizure activity. It was found that arcaine could modify the development of kindling, suggesting its role in epilepsy research and treatment strategies .

Wirkmechanismus

Arcaine sulfate exerts its effects primarily by binding to the polyamine recognition site of the NMDA receptor complex. This binding blocks the receptor in a concentration- and voltage-dependent manner, inhibiting the flow of ions through the receptor channel . Additionally, it inhibits the enzyme nitric oxide synthase, which plays a role in the production of nitric oxide, a signaling molecule in the nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Polyamines

Arcaine sulfate belongs to the polyamine family, sharing structural features with endogenous polyamines like spermidine and spermine. However, its functional effects on NMDA receptors are antagonistic, whereas spermidine and spermine act as agonists (Table 1).

Table 1: Structural and Functional Comparison of Polyamines

| Compound | Structure | Effect on NMDA Receptor | EC₅₀/IC₅₀ (µM) | Key Interaction Site |

|---|---|---|---|---|

| This compound | C₆H₁₆N₆·H₂SO₄ (branched polyamine) | Antagonist | 61 (IC₅₀) | Polyamine recognition site |

| Spermidine | Linear C₁₀H₂₆N₄ | Agonist | 0.8–60 (EC₅₀) | Enhances [³H]TCP binding |

| Spermine | Linear C₁₀H₂₆N₄ | Agonist | ~10 (EC₅₀) | Enhances [³H]TCP binding |

| N,N'-bis(3-aminopropyl)-1,3-propanediamine | Branched polyamine | Agonist | 0.8 (EC₅₀) | Enhances [³H]TCP binding |

Key Findings :

- Spermidine and spermine enhance NMDA receptor activity by increasing [³H]TCP binding affinity 3-fold, accelerating association rates, and reducing dissociation rates .

- This compound’s branched structure confers antagonistic properties, contrasting with the linear polyamines’ agonism.

Comparison with Functionally Similar NMDA Antagonists

This compound’s NMDA antagonism differs mechanistically from other receptor blockers (Table 2).

Table 2: Functional Comparison of NMDA Antagonists

| Compound | Mechanism | Binding Site | Voltage Dependency | Therapeutic Use |

|---|---|---|---|---|

| This compound | Competitive antagonist | Polyamine site | Yes (-60 mV) | Epilepsy (preclinical) |

| Ifenprodil | Non-competitive antagonist | GluN2B subunit | No | Neuroprotection |

| Dizocilpine | Open-channel blocker | Pore region | Yes | Research only |

Key Findings :

- Ifenprodil targets GluN2B subunits, making it subunit-specific, whereas this compound acts at the polyamine site across NMDA receptor subtypes .

- Dizocilpine causes irreversible blockade, while this compound’s inhibition is reversible and prevents dizocilpine’s long-term effects .

Comparison with Other Sulfate-Containing Neuroactive Compounds

This compound’s sulfate moiety differentiates it from other sulfated neuroactive agents (Table 3).

Table 3: Sulfate-Containing Compounds in Neuroscience

Key Findings :

- Agmatine sulfate shares NOS inhibition with this compound but primarily activates imidazoline receptors .

- Syringic acid sulfate’s antioxidant effects are unrelated to NMDA modulation .

Biologische Aktivität

Arcaine sulfate is a compound primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for mediating excitatory neurotransmission in the brain, and its modulation has significant implications in various neurological and psychiatric conditions. This article delves into the biological activity of this compound, exploring its mechanism of action, applications in research, and relevant case studies.

Overview of this compound

- Chemical Formula : C₆H₁₈N₆²⁺·SO₄²⁻

- Molecular Weight : Approximately 270.31 g/mol

- CAS Number : 36587-93-6

This compound functions as a competitive antagonist at the polyamine site of the NMDA receptor, effectively inhibiting its activity in a concentration- and voltage-dependent manner. This inhibition can modulate synaptic transmission and has potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders .

This compound binds to the polyamine recognition site of the NMDA receptor complex, blocking the receptor's activation by endogenous ligands like glutamate. This action results in:

- Inhibition of NMDA receptor-mediated excitatory neurotransmission .

- Reduction of NMDA single-channel currents , which is voltage-dependent .

- Potential neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling.

Research Applications

This compound is extensively used in various fields of research:

-

Neuroscience :

- Investigating NMDA receptor roles in synaptic transmission and plasticity.

- Studying behavioral changes in animal models following administration of this compound to understand its effects on learning and memory.

-

Pharmacology :

- Examining the effects of NMDA receptor antagonists on neuronal activity.

- Developing potential therapeutic agents for neurological disorders like epilepsy and neurodegenerative diseases.

-

Chemistry :

- Exploring polyamine interactions and their biological impacts.

Study 1: Neuroprotective Properties

A study highlighted that this compound could reduce neuronal excitotoxicity in animal models by inhibiting NMDA receptor activity. The results indicated that treatment with this compound led to improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent.

Study 2: Behavioral Impact

In behavioral studies involving rodents, this compound administration resulted in significant alterations in learning tasks, demonstrating its effect on cognitive functions mediated by NMDA receptors. These findings underscore the compound's utility as a tool for studying memory-related processes.

Comparative Biological Activity Table

| Compound | NMDA Receptor Activity | Neuroprotective Effects | Applications |

|---|---|---|---|

| This compound | Competitive antagonist | Yes | Neurological disorder research |

| MK801 (Dizocilpine) | Non-competitive antagonist | Yes | Neuroprotection studies |

| Ketamine | Non-competitive antagonist | Yes | Depression treatment research |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the purity of arcaine sulfate in experimental settings?

- Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for quantitation, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate structural integrity . Calibration curves should be established using certified reference materials, and batch-specific validation (e.g., limit of detection, repeatability) is critical to minimize variability .

Q. How should researchers design dose-response experiments for this compound in neuropharmacological studies?

- Methodological Answer : Employ a tiered approach:

- In vitro : Start with cell-based assays (e.g., neuronal cell lines) to establish cytotoxicity thresholds (IC50) and receptor-binding affinity (e.g., NMDA receptor modulation).

- In vivo : Use rodent models with escalating doses, incorporating positive/negative controls (e.g., MK-801 for NMDA antagonism). Monitor behavioral and biochemical endpoints (e.g., glutamate levels, locomotor activity) .

- Statistical power analysis should guide sample sizes to ensure reproducibility .

Q. What are the best practices for storing this compound to prevent degradation?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For aqueous solutions, use buffered systems (pH 6–7) and avoid repeated freeze-thaw cycles. Stability should be verified via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental models or dosage regimes. Conduct a systematic review to identify confounding factors (e.g., species-specific receptor expression, solvent effects). Replicate key studies under controlled conditions, adjusting one variable at a time (e.g., administration route, purity thresholds). Meta-analyses using tools like PRISMA can harmonize findings .

Q. What strategies optimize the synthesis of this compound for high-yield, research-grade batches?

- Methodological Answer : Refine the sulfonation step by adjusting reaction time, temperature, and stoichiometry (e.g., sulfuric acid-to-arcaine ratio). Monitor intermediates via Thin-Layer Chromatography (TLC) and optimize purification using recrystallization solvents (e.g., ethanol-water mixtures). Yield improvements >85% are achievable with DoE (Design of Experiments) frameworks .

Q. How should multi-omics data (e.g., transcriptomic, proteomic) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Data Generation : Use RNA-seq and LC-MS/MS for transcriptome and proteome profiling post-treatment.

- Analysis : Apply pathway enrichment tools (e.g., DAVID, Metascape) to identify overlapping networks (e.g., glutamate signaling, oxidative stress).

- Validation : Cross-reference with CRISPR/Cas9 knockout models to confirm target genes/proteins .

Q. What statistical methods are robust for analyzing non-linear responses in this compound’s dose-efficacy relationships?

- Methodological Answer : Use non-parametric models (e.g., Hill equation) for sigmoidal curves. Bootstrap resampling can address small sample sizes, and Bayesian hierarchical models account for inter-study heterogeneity. Software like GraphPad Prism or R packages (e.g., drc) are recommended .

Q. Data Management and Reproducibility

Q. How should raw data from this compound experiments be documented to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions (temperature, pH), instrument calibration logs, and software versions.

- Storage : Use repositories like Zenodo or institutional databases with DOI assignment.

- Sharing : Provide annotated scripts (e.g., Python/R) for data processing .

Q. What steps mitigate bias when interpreting conflicting results in this compound’s neuroprotective vs. neurotoxic effects?

- Methodological Answer : Implement blinding during data collection/analysis. Use independent cohorts for validation and pre-register hypotheses (e.g., on Open Science Framework). Transparently report negative results and confounding variables (e.g., batch-to-batch impurities) in supplementary materials .

Q. Ethical and Reporting Standards

Q. How should researchers address limitations in this compound studies when publishing?

- Methodological Answer : Use structured frameworks like STROBE or ARRIVE guidelines. Clearly delineate limitations (e.g., translational relevance of rodent models, short-term exposure assessments) in the discussion section. Propose follow-up experiments (e.g., primate studies, chronic toxicity assays) to address gaps .

Eigenschaften

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGFMPOODRXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2, 544-05-8 (Parent) | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872308 | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-93-6, 14923-17-2 | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-tetramethylenediguanidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.